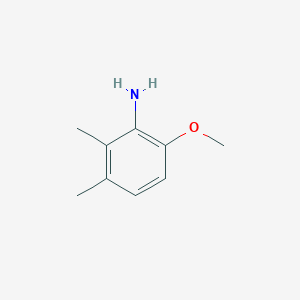

6-Methoxy-2,3-dimethylaniline

説明

6-Methoxy-2,3-dimethylaniline is a substituted aniline derivative characterized by a methoxy group (-OCH₃) at the 6-position and two methyl groups (-CH₃) at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₉H₁₃NO, with a molar mass of 151.21 g/mol. The compound is typically synthesized via functionalization of dimethylaniline precursors or nitroso intermediates, as inferred from analogous synthetic routes for related amines (e.g., N-Cyclohexyl-2,3-dimethylaniline in ) . The hydrochloride salt form (this compound hydrochloride) is commercially available, indicating its utility as a building block in pharmaceutical or materials chemistry .

特性

IUPAC Name |

6-methoxy-2,3-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-5-8(11-3)9(10)7(6)2/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZMBGPUUCPWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dimethylaniline typically involves the following steps:

Nitration: The starting material, 2,3-dimethylanisole, undergoes nitration to introduce a nitro group (-NO₂) at the desired position on the benzene ring.

Reduction: The nitro group is then reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Purification: The final product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

6-Methoxy-2,3-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.

科学的研究の応用

6-Methoxy-2,3-dimethylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 6-Methoxy-2,3-dimethylaniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups influence its hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.

類似化合物との比較

2,3-Dimethylaniline (Base Compound)

4-Bromo-2,3-dimethylaniline Hydrobromide

- Molecular Formula : C₈H₁₀BrN·HBr

- Key Differences : Bromine substituent at the 4-position; hydrobromide salt form.

- Properties : Used in industrial and scientific research, with safety data emphasizing respiratory protection during handling .

- Applications: Potential intermediate in halogenated aromatic compound synthesis.

N-Cyclohexyl-2,3-dimethylaniline (6i)

- Molecular Formula : C₁₄H₂₁N

- Key Differences : Cyclohexyl group attached to the nitrogen atom.

- Synthesis : Achieved in 72% yield via reaction of 1,2-dimethyl-3-nitrosobenzene with cyclohexylboronic acid .

- Applications : Demonstrates the versatility of dimethylaniline derivatives in generating N-alkylated amines for catalysis or ligand design.

Functional Group Modifications: Methoxy vs. Other Substituents

6-Methoxy-2,6-dimethylheptan-1-al

- Molecular Formula : C₁₀H₂₀O₂

- Key Differences : Aliphatic aldehyde with methoxy and dimethyl groups.

- Research Findings: Subject to genotoxicity assays (micronucleus tests) due to concerns about aromatic aldehyde reactivity .

- Contrast : Unlike 6-Methoxy-2,3-dimethylaniline, this compound’s aldehyde functionality and aliphatic chain limit its aromatic conjugation, altering biological activity.

6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11f)

- Molecular Formula : C₂₃H₁₉N₃O₂

- Key Differences: Polycyclic structure with indoloquinoxaline and dimethoxyphenyl groups.

- Synthesis : Prepared via coupling reactions, achieving 95% yield .

- Applications : Highlights the role of methoxy groups in enhancing π-conjugation for optoelectronic materials.

Data Tables

Table 1: Structural and Functional Comparison

Research Implications and Gaps

- Synthetic Utility: The methoxy group in this compound may enhance electronic properties for catalysis or drug design, analogous to dimethoxy-substituted indoloquinoxalines .

- Safety Data : While dimethylaniline derivatives are broadly toxic, the methoxy group’s electron-donating effects could modulate reactivity, necessitating dedicated toxicological studies for this compound.

- Comparative Analysis : Structural analogs like 6-Methoxy-2,6-dimethylheptan-1-al underscore the importance of substituent position and functional groups in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。